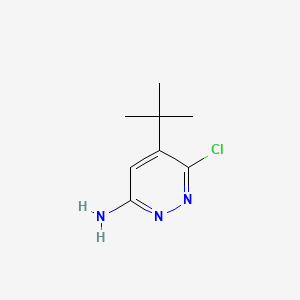

5-(TERT-BUTYL)-6-CHLOROPYRIDAZIN-3-AMINE

説明

Structure

3D Structure

特性

IUPAC Name |

5-tert-butyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYORZQSCCOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073760 | |

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102999-49-5 | |

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Modification Strategies of 5 Tert Butyl 6 Chloropyridazin 3 Amine

Functionalization at the Amino Group

The primary amino group at the C-3 position is a versatile handle for introducing a wide array of functional groups, primarily through acylation and related reactions. 3-aminopyridazines exhibit enhanced basicity compared to the parent pyridazine (B1198779) ring, which facilitates their reactivity. nih.gov

The most common modification of the amino group involves the formation of an amide bond. This can be achieved through various standard synthetic protocols. One straightforward method is the reaction of 5-(tert-butyl)-6-chloropyridazin-3-amine with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Alternatively, direct coupling with a carboxylic acid can be accomplished using a wide range of peptide coupling reagents. core.ac.uk These reagents activate the carboxylic acid, facilitating its reaction with the amine. The choice of coupling agent and reaction conditions can be optimized to accommodate sensitive functional groups on the coupling partner and to achieve high yields. nih.gov For instance, sterically hindered amides can be synthesized from carboxylic acids and amines using reagents like thionyl chloride (SOCl2) to generate acid chloride intermediates in situ. researchgate.net The reaction conditions, including solvent and base, are selected based on the specific substrates being coupled. nih.gov Acetonitrile (B52724) is often an effective solvent for such transformations. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Category | Examples | Typical Conditions |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions; Room temperature; Solvents like DCM, DMF. |

| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Requires a non-nucleophilic base (e.g., DIPEA); Room temperature; Solvents like DMF, CH3CN. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient reagents; Requires a non-nucleophilic base; Room temperature; Solvents like DMF. |

| Other | SOCl₂ (Thionyl chloride), Oxalyl chloride | Forms an acyl chloride intermediate from a carboxylic acid; Often requires a base; Can be performed at 0 °C to room temperature. researchgate.netbeilstein-journals.org |

The amino group can also be converted into a carbamate (B1207046), which is often used as a protecting group in multi-step syntheses or as a key functional group in bioactive molecules. The formation of a tert-butyl carbamate (Boc-carbamate) is a common transformation, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. organic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org

The synthesis of a related compound, tert-butyl ((6-methylpyridazin-3-yl)methyl)carbamate, has been documented, highlighting the feasibility of applying this chemistry to the pyridazine scaffold. bldpharm.com For the title compound, the synthesis would involve the reaction of this compound with Boc₂O. The resulting N-Boc protected compound is generally more soluble in organic solvents and less basic, which can be advantageous for subsequent reactions. The Curtius rearrangement of a carboxylic acid via an acyl azide (B81097) intermediate is another established method for producing tert-butyl carbamates. organic-chemistry.org

Modifications at the Chloro Position (C-6)

The chlorine atom at the C-6 position of the pyridazine ring is activated towards substitution by the electron-withdrawing nature of the ring nitrogen atoms. This allows for its displacement through nucleophilic aromatic substitution or its participation in metal-catalyzed cross-coupling reactions.

The C-6 chloro group can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The reaction proceeds through a Meisenheimer complex intermediate, and its facility is enhanced by the electron-deficient character of the pyridazine ring.

Amination: Reaction with primary or secondary amines, often in the presence of a base and at elevated temperatures, can introduce diverse amino substituents at the C-6 position. rsc.org In some cases, these reactions can proceed without a transition metal catalyst. researchgate.net

Thiolation: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the chloride to form thioethers. mdpi.com For example, reactions can be performed with various thiols at room temperature to yield 2-thiopyridinium compounds. chemrxiv.org

These SNAr reactions are highly versatile for building molecular complexity from the this compound core. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at C-6

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |

| Amine | Piperidine, Morpholine, Benzylamine | Base (e.g., K₂CO₃, NaH), High temperature (e.g., reflux), Solvent (e.g., DMF, DMSO). nih.gov | 6-Amino-substituted pyridazine |

| Thiol | Ethanethiol, Thiophenol | Base (e.g., NaH, K₂CO₃), Room temperature to reflux, Solvent (e.g., THF, DMF). | 6-Thioether-substituted pyridazine |

| Alkoxide | Sodium methoxide, Sodium ethoxide | Room temperature to reflux, Corresponding alcohol as solvent. | 6-Alkoxy-substituted pyridazine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C-6 position, enabling the introduction of various aryl, heteroaryl, or alkynyl groups. researchgate.netresearchgate.net The chloro-substituent on the electron-deficient pyridazine ring is sufficiently reactive for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. researchgate.nettcichemicals.com This method is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups. nih.gov The synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine (B20888) via Suzuki coupling has been shown to be effective. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the chloropyridazine with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is run in the presence of a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid undesirable alkyne homocoupling. nih.gov This reaction is valuable for creating rigid, linear extensions from the pyridazine core. libretexts.org

Table 3: Typical Conditions for Cross-Coupling Reactions at C-6

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(OAc)₂, Pd(PPh₃)₄, Pd(Amphos)₂Cl₂ / SPhos, XPhos. researchgate.nettcichemicals.com | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF. researchgate.net |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ / PPh₃, CuI (co-catalyst). scirp.org | Et₃N, DIPEA | THF, DMF, Et₃N. wikipedia.org |

Diversification at the tert-Butyl Moiety or Other Ring Positions

Functionalization beyond the amino and chloro groups is more challenging but offers pathways to novel structures. The tert-butyl group is generally chemically inert and not amenable to direct modification. rsc.org Therefore, derivatization efforts must focus on the pyridazine ring itself.

The C-4 and C-5 positions of the pyridazine ring are less reactive than the C-3 and C-6 positions. However, their functionalization can be achieved through directed metalation strategies. uni-muenchen.de By using a strong, sterically hindered base, such as a lithium amide (e.g., TMPLi, where TMP = 2,2,6,6-tetramethylpiperidide) or a related magnesium or zinc base (e.g., TMPMgCl·LiCl), it is possible to regioselectively deprotonate the pyridazine ring at the C-4 or C-5 position. uni-muenchen.deuni-muenchen.de The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., I₂, aldehydes, allyl halides, acyl cyanides) to introduce new substituents. uni-muenchen.de The regioselectivity of the metalation can be influenced by the directing effects of the existing substituents on the ring. uni-muenchen.de This approach provides a powerful, albeit advanced, method for creating highly substituted pyridazine derivatives that would be inaccessible through other means. uni-muenchen.deuni-muenchen.de

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. In the context of derivatizing the this compound scaffold, MCRs offer a strategic approach to introduce significant molecular complexity and explore a wide chemical space for potential applications in medicinal chemistry and materials science.

One of the most relevant MCRs for amino-heterocycles is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). This reaction typically involves an amine, an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles. While direct examples employing this compound are not extensively documented in publicly available literature, the reactivity of structurally similar aminopyridazines in GBB-3CR provides a strong precedent for its potential application. rug.nl

For instance, studies on related diamino-pyridazines have demonstrated their successful participation in the GBB-3CR. rug.nl The general mechanism involves the initial formation of an imine from the amino group of the pyridazine and an aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization leads to the formation of the fused imidazole (B134444) ring.

A hypothetical GBB-3CR involving this compound could proceed as outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (optional) | Product Class |

| This compound | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Lewis or Brønsted Acid (e.g., Sc(OTf)₃) | Imidazo[1,2-b]pyridazine (B131497) derivatives |

This strategy would allow for the introduction of two points of diversity (R¹ and R²) in a single step, stemming from the wide variety of commercially available aldehydes and isocyanides. The resulting imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, known for its association with a range of biological activities. The tert-butyl and chloro substituents on the parent pyridazine ring would be retained, providing a foundation for further functionalization if desired. The efficiency of MCRs makes them particularly suitable for generating compound libraries for high-throughput screening. rug.nl

Stereoselective Synthesis and Chiral Resolution of Derivatives (if applicable)

The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. When derivatizing achiral precursors like this compound, the creation of stereogenic centers necessitates the use of stereoselective synthetic methods.

Currently, specific research detailing the stereoselective synthesis or chiral resolution of derivatives originating directly from this compound is not widely available in the surveyed scientific literature. However, established principles of asymmetric synthesis can be hypothetically applied to its derivatives.

Should a synthetic route involving this compound lead to a racemic mixture of a chiral derivative, several methods for chiral resolution could be employed:

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.

Chiral Chromatography: The racemic mixture can be separated using chromatography on a chiral stationary phase (CSP). This technique allows for the direct separation of enantiomers based on their differential interactions with the chiral selector of the CSP.

Alternatively, stereoselective synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. Potential strategies applicable to derivatives of this compound could include:

Chiral Catalysis: If a derivative is synthesized through a reaction that creates a new stereocenter (e.g., a reduction of a ketone or an addition to an imine), a chiral catalyst can be used to favor the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of this compound to direct a subsequent diastereoselective reaction. After the desired stereocenter is formed, the auxiliary is removed.

Substrate-Controlled Synthesis: If a chiral center is already present in one of the reactants being combined with the this compound core, it can influence the stereochemical outcome of the reaction.

While specific examples are yet to be reported, the foundational principles of stereoselective synthesis provide a clear roadmap for the future development of chiral derivatives of this compound, should they become targets of interest.

Preclinical Biological Evaluation of 5 Tert Butyl 6 Chloropyridazin 3 Amine and Its Analogs

In Vitro Assessments of Biological Activity

Enzyme Inhibition Assays (e.g., 5-LO inhibition)

The pyridazine (B1198779) core is a structural component of various enzyme inhibitors. While direct studies on 5-(tert-butyl)-6-chloropyridazin-3-amine are not extensively documented in this context, related polycyclic structures have been evaluated. For instance, benzofused tricyclic derivatives of pyridazine, specifically pyridazoquinolinones, were tested for their ability to inhibit soybean 5-lipoxygenase (5-LO). The investigation found that these particular analogs exhibited only weak inhibitory activity against the enzyme. mdpi.com Further research is required to determine if simpler aminopyridazine scaffolds possess more significant 5-LO inhibitory potential.

Receptor Binding Studies (e.g., Benzodiazepine (B76468) receptors, P2Y12 receptor)

Analogs featuring pyridazine-like structures have been identified as high-affinity ligands for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. Specifically, novel classes of compounds such as 2,3,8-trisubstituted pyrido[2,3-d]pyridazines and 2,3,5-trisubstituted pyrazino[2,3-d]pyridazines have been synthesized and confirmed to bind with high affinity to this site. researchgate.net The translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor, is another target of interest for pyridazinone-based molecules. nih.gov

Regarding the P2Y12 receptor, a key target for antiplatelet therapies, extensive research has focused on antagonists from various chemical classes, such as cyclopentyl-triazolo-pyrimidines. nih.gov While pyridazine derivatives have been noted for their wide range of biological activities, including antiplatelet effects, specific receptor binding studies of this compound or its close analogs directly on the P2Y12 receptor were not prominently found in the reviewed literature. scholarsresearchlibrary.com

Cell-Based Assays for Cellular Response (e.g., anti-inflammatory effects in human neutrophils, TNFα production inhibition)

The anti-inflammatory potential of pyridazine-containing compounds has been demonstrated through the inhibition of key pro-inflammatory cytokines. The pyridazine and pyridazinone scaffolds have shown significant effectiveness in reducing the release of tumor necrosis factor-alpha (TNF-α). nih.goveurekaselect.com

More specific data comes from the evaluation of related heterocyclic analogs. Imidazo[1,2-a]pyridine derivatives, for example, were assessed for their ability to inhibit inducible TNF-α production. In a cell-based assay using the myelomonocytic U937 cell line, a representative compound from this class demonstrated potent inhibition of TNF-α. nih.gov Another analog from the same series also effectively inhibited TNF-α driven reporter gene expression in Jurkat T cells. nih.gov

| Compound Analog | Cell Line | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivative (3b) | Jurkat T cells | TNF-α Driven Reporter Gene Expression | 3.6 | nih.gov |

| Imidazo[1,2-a]pyridine Derivative (3b) | U937 cells | TNF-α Production | 4.6 | nih.gov |

Antiparasitic Activity (e.g., against C. parvum)

Cryptosporidium parvum is a protozoan parasite recognized as a significant cause of diarrheal disease, particularly in immunocompromised individuals and young children. frontiersin.org Current therapeutic options are limited, driving research into novel inhibitors. frontiersin.org Drug discovery efforts have targeted various parasite-specific enzymes, including pyruvate (B1213749) kinase and calcium-dependent protein kinases. frontiersin.org However, a review of the available literature did not identify studies specifically evaluating the in vitro activity of this compound or its direct pyridazine analogs against C. parvum.

Kinase Inhibition Profiling (e.g., RET kinase, c-Met inhibition)

The aminopyridazine scaffold and its bioisosteres are prominent in the development of kinase inhibitors. Analogs of this compound have shown potent activity against several receptor tyrosine kinases implicated in cancer, most notably c-Met and RET.

c-Met Inhibition: The hepatocyte growth factor receptor, c-Met, is a key target in oncology. globethesis.com Several series of pyridazine analogs have been developed as potent c-Met kinase inhibitors. A study on triazolo-pyridazine derivatives identified compounds with significant inhibitory activity. One promising compound, a triazolo-pyridazine analog (12e), demonstrated an IC₅₀ value of 0.090 µM against c-Met kinase. nih.govacs.org Another study focusing on pyridazine and triazine derivatives identified multiple potent c-Met inhibitors, with the most active compound (GYL-15) exhibiting an IC₅₀ of 0.016 µM. globethesis.com

| Compound Analog Class | Specific Analog | c-Met Kinase IC₅₀ (µM) | Source |

|---|---|---|---|

| Triazolo-pyridazine | 12e | 0.090 | nih.govacs.org |

| Pyridazine/Triazinone | GYL-15 | 0.016 | globethesis.com |

| GYL-16 | 0.031 | globethesis.com | |

| GYL-8 | 0.044 | globethesis.com | |

| GYL-9 | 0.057 | globethesis.com |

RET Kinase Inhibition: The RET (Rearranged during Transfection) kinase is another important oncogenic driver. Pyrazolopyrimidine analogs, which share structural similarities with pyridazines, have been investigated as RET inhibitors. A fragment-based discovery approach led to the identification of a pyrazoloadenine analog incorporating a 5-(tert-butyl)isoxazol-3-amine fragment, which showed highly potent and selective inhibition of RET kinase with an IC₅₀ value of 0.00057 µM. nih.gov Another analog from the same series featuring a 3-(tert-butyl)pyrazol-5-amine moiety also demonstrated strong RET inhibition. nih.gov

| Compound Analog Class | Key Fragment | RET Kinase IC₅₀ (µM) | Source |

|---|---|---|---|

| Pyrazoloadenine | 5-(tert-butyl)isoxazol-3-amine (8b) | 0.00057 | nih.gov |

| 3-(tert-butyl)pyrazol-5-amine (8d) | 0.0562 | nih.gov |

Assessment of Platelet Aggregation Inhibition

The pyridazine chemical backbone is found in compounds with a wide array of pharmacological effects, including cardiovascular and antiplatelet activities. scholarsresearchlibrary.com The P2Y12 receptor is a primary target for inhibiting ADP-mediated platelet aggregation. mdpi.com While the pyridazine class of compounds is recognized for its therapeutic potential, which includes antiplatelet action, specific studies detailing the in vitro platelet aggregation inhibition by this compound or its close analogs are not extensively detailed in the surveyed scientific literature.

Cell Cycle Inhibition Studies

The uncontrolled proliferation of cells is a defining characteristic of cancer, making the cell cycle a critical target for therapeutic intervention. nih.govmdpi.com Certain pyridazine analogs have been investigated for their ability to halt cell cycle progression, thereby inhibiting the growth of cancer cells. Research into these compounds demonstrates that they can induce cell cycle arrest at various phases, leading to antiproliferative effects.

For instance, studies on pyrrolopyrazine derivatives, which are structurally related to pyridazines, have shown significant cytotoxic activities against several human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells. nih.gov One particular derivative, a 3-nitrophenyl derivative (7m), was found to be a potent antiproliferative agent, inducing sub-G1 phase cell cycle arrest in Panc-1 cancer cells. nih.gov This arrest is indicative of apoptosis or programmed cell death. Further investigation into triazolo[4,3-b]pyridazine derivatives revealed that they can cause MCF-7 breast cancer cells to arrest in the S phase of the cell cycle. researchgate.net Similarly, a class of pyrido[2,3-d]pyrimidine (B1209978) compounds, also analogs, were identified as highly specific inhibitors of cell cycle progression. researchgate.net

The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Description | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|---|

| Compound 7m | 3-nitrophenyl pyrrolopyrazine derivative | 12.54 | Etoposide | >24.3 |

| Compound 5b | Pyrrolopyrazine derivative | 20.3 | Etoposide | 24.3 |

In Vivo Studies in Animal Models (Preclinical)

Analgesic Activity (e.g., acetic-acid induced writhing test in mice)

The acetic acid-induced writhing test is a standard preclinical model used to evaluate the analgesic potential of new chemical entities. nih.gov This test induces visceral pain, and the number of abdominal constrictions (writhing) is counted as a measure of the pain response. jnu.ac.bdsaspublishers.com A reduction in the number of writhes by a test compound compared to a control group indicates analgesic activity. nih.gov

Several studies have evaluated pyridazine derivatives and related compounds using this model. A series of structurally diverse amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were tested for their in vivo analgesic activity, with all test compounds displaying analgesic effects approximately equipotent to aspirin (B1665792). researchgate.net In another study, novel 2,6-disubstituted pyridazin-3(2H)-one derivatives were screened for analgesic activity at a dose of 10 mg/kg. researchgate.net The results, measured as percent protection against writhing, were compared with the reference drug celecoxib.

| Compound | Mean Writhing Count ± SEM | % Protection |

|---|---|---|

| Control | 32.33 ± 1.45 | - |

| Celecoxib (Reference) | 9.00 ± 0.89 | 72.16 |

| Compound 5a | 14.33 ± 1.20 | 55.67 |

| Compound 6a | 12.67 ± 0.88 | 60.81 |

These studies indicate that the pyridazine scaffold is a promising starting point for the development of new analgesic agents.

Anti-inflammatory Efficacy in Disease Models

Pyridazine derivatives have demonstrated notable anti-inflammatory properties in various preclinical models. The carrageenan-induced rat paw edema model is a widely used acute inflammation assay to screen potential anti-inflammatory drugs. researchgate.netmdpi.com In this model, the swelling of the rat's paw is measured after the injection of carrageenan, an inflammatory agent.

A series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were screened for anti-inflammatory activity. researchgate.net Certain compounds within this series demonstrated a paw edema protection of over 70% when compared to the standard anti-inflammatory drug indomethacin. researchgate.net Similarly, other synthesized pyridazine derivatives, such as compounds 5b, 5c, and 5e from a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones, also exhibited good anti-inflammatory activity against Indomethacin. jocpr.com Another study on a di-tert-butylphenol compound, LQFM218, showed a reduction in paw edema at all measured time points and a decrease in inflammatory mediators like PGE₂, TNF-α, and IL-1β in a pleurisy test. nih.gov

| Compound | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |

|---|---|---|---|

| Compound 6c | >70% | Indomethacin | - |

| Compound 6e | >70% | Indomethacin | - |

| Compound 6f | >70% | Indomethacin | - |

| LQFM218 (100 mg/kg) | 33.8% - 42.6% | - | - |

The preliminary structure-activity relationship from these studies suggests that specific substitutions on the pyridazine ring system are crucial for potent anti-inflammatory activity. researchgate.net

Antiplatelet and Antithrombotic Activities

Thrombotic disorders are a leading cause of mortality worldwide, and antiplatelet agents are a cornerstone of therapy. nrfhh.com The search for new, safer, and more effective antithrombotic drugs is ongoing. While direct studies on this compound are limited, research on related heterocyclic structures provides insight into the potential of this chemical class.

For example, studies on 5-oxoproline derivatives have shown that these compounds can exhibit antiplatelet activity by slowing down collagen-induced platelet aggregation. nih.gov Other research on benzopyrano[4,3-d]pyrimidine derivatives has identified compounds with broad-spectrum antiplatelet activity in vitro. nih.gov These compounds were found to be more potent than aspirin as antithrombotics in vivo, with the added benefit of not increasing bleeding time. nih.gov The antiplatelet activity is often assessed using models of platelet aggregation induced by agents like adenosine-5-diphosphoric acid (ADP). nih.gov These findings suggest that heterocyclic scaffolds, including pyridazines, are viable candidates for the development of novel antiplatelet and antithrombotic therapies. nih.govnih.gov

Anti-Cryptosporidium Efficacy in Mouse Infection Models

Cryptosporidiosis, a diarrheal disease caused by the Cryptosporidium parasite, poses a significant threat, particularly to young children and immunocompromised individuals. nih.gov There is an urgent need for new, effective treatments, as the current standard of care has limited efficacy in these vulnerable populations. nih.govfrontiersin.org

Preclinical evaluation in mouse models is a critical step in developing new anti-cryptosporidial drugs. The interferon-gamma knockout (IFN-γ KO) mouse is a widely used acute infection model. frontiersin.org In these studies, the efficacy of a compound is typically measured by the reduction in parasite shedding (oocysts in feces).

While specific data for this compound was not available, related research on other inhibitors provides a framework for evaluation. For instance, studies on Cryptosporidium lysyl-tRNA synthetase inhibitors identified compounds that, when administered orally, resulted in a greater than 2.8 log reduction in parasite shedding, which equates to over 99.8% parasite reduction. nih.gov Similarly, pyrazolopyrimidine phosphodiesterase inhibitors (PDEi) were shown to reduce parasite shedding by approximately 99% after a 7-day treatment course in immunocompromised mice. nih.gov

| Compound Class | Model | Efficacy Endpoint | Result |

|---|---|---|---|

| Lysyl-tRNA Synthetase Inhibitors (DDD489, DDD508) | IFN-γ KO Mice | Log reduction in parasite shedding | >2.8 (>99.8% reduction) |

| Phosphodiesterase Inhibitors (PDEi2, PDEi5) | Immunocompromised Mice | % reduction in parasite shedding | ~99% |

These results highlight that significant anti-cryptosporidial efficacy can be achieved in vivo with targeted inhibitors, establishing a benchmark for the evaluation of new candidates like pyridazine analogs.

Evaluation of Tumor Growth Inhibition in Preclinical Models

In addition to in vitro cell-based assays, the antitumor potential of new compounds is evaluated in vivo using preclinical animal models, most commonly tumor xenografts in immunodeficient mice. nih.gov These models involve implanting human cancer cells, either subcutaneously or at a specific organ site, and monitoring tumor growth over time in response to treatment. nih.gov

Studies on pyridazine analogs have shown promise in inhibiting tumor growth. For example, the administration of nintedanib, a triple angiokinase inhibitor, in combination with chemotherapy resulted in a remarkable synergistic tumor growth retardation effect in gastric adenocarcinoma xenografts. nih.gov Subcutaneous tumor analysis revealed that the treatment attenuated tumor cell proliferation and reduced tumor vasculature. nih.gov Another study involving 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which are also nitrogen-containing heterocycles, identified a compound that was highly active in inhibiting the proliferation of Jurkat T-cell leukemia. nih.gov The efficacy in these models is often measured by the reduction in tumor volume or weight compared to a control group.

| Model | Treatment | Endpoint | Result |

|---|---|---|---|

| MKN-45 Gastric Cancer | Nintedanib + Irinotecan | Net Tumor Growth (mm³) | 12 mm³ (vs. 523 mm³ in control) |

| MKN-45 Gastric Cancer | Nintedanib + Docetaxel | Net Tumor Growth (mm³) | 63 mm³ (vs. 523 mm³ in control) |

| MKN-45 Gastric Cancer | Nintedanib (monotherapy) | Tumor Weight (g) | 0.33 g (vs. 0.61 g in control) |

These preclinical in vivo studies are essential for validating the anticancer potential of compounds like this compound and its analogs before they can be considered for further development.

Assessment of Brain Uptake and Distribution in Animal Models

A significant hurdle in the development of therapies for central nervous system (CNS) disorders is the ability of a compound to effectively cross the blood-brain barrier (BBB). Preclinical studies in animal models, primarily mice, have been instrumental in evaluating the brain penetration of pyridazine-based compounds.

Research has demonstrated that certain pyridazine derivatives, developed as Pantothenate Kinase (PANK) activators, are capable of crossing the blood-brain barrier and elevating the levels of coenzyme A (CoA) in the brain. nih.govnih.gov In a study evaluating a series of such activators, several compounds, including a notable chloropyridazine analog designated as compound 5, were assessed for their pharmacokinetic profiles in mice. nih.gov

While compound 5, a chloropyridazine analog, exhibited lower bioavailability and faster clearance compared to a benchmark compound (compound 2), it demonstrated a larger volume of distribution. nih.gov This suggests that despite a shorter circulation time, the compound effectively distributes into tissues, including the brain. Further fluorinated analogs of this chloropyridazine were developed, showing excellent oral bioavailability, reduced clearance, and higher exposure, indicating improved pharmacokinetic properties for brain uptake. nih.gov

These findings underscore the potential of this chemical scaffold to be tailored for enhanced brain penetration. The ability of these compounds to not only enter the brain but also to exert a biological effect, such as increasing CoA levels, is a critical step in their preclinical validation for potential therapeutic applications in neurodegenerative diseases. nih.govnih.gov

Pharmacokinetic Profile of a Chloropyridazine Analog (Compound 5) in Mice

| Parameter | Observation Compared to Benchmark (Compound 2) | Reference |

|---|---|---|

| Bioavailability | Lower | nih.gov |

| Clearance | More Rapid | nih.gov |

| Volume of Distribution | Larger | nih.gov |

Mechanisms of Action Elucidation (Preclinical)

Understanding the molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent. For this compound and its analogs, preclinical research has identified a key molecular target and elucidated the pathways they modulate.

The primary molecular target identified for this class of pyridazine derivatives is Pantothenate Kinase (PANK) . nih.govnih.govresearchgate.net PANK is a crucial enzyme in the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. nih.govnih.gov There are several isoforms of PANK in humans, with PANK3 being a key target for the studied pyridazine activators. nih.govnih.gov

By activating PANK, these pyridazine derivatives directly modulate the coenzyme A (CoA) biosynthetic pathway . nih.govnih.gov CoA is a central molecule in cellular metabolism, playing a critical role in:

The citric acid cycle

Fatty acid metabolism

Amino acid metabolism

Sterol biosynthesis nih.gov

Deficiencies in CoA levels are associated with serious human diseases, including pantothenate kinase-associated neurodegeneration (PKAN). nih.govnih.gov The ability of these compounds to increase CoA levels suggests their potential to correct metabolic imbalances in such conditions. Preclinical studies have shown that by elevating CoA levels, these compounds can rescue cellular models of CoA deficiency and improve associated phenotypes in animal models. nih.gov

The specific interactions between the pyridazine activators and the PANK3 enzyme have been elucidated through X-ray crystallography . nih.govnih.govresearchgate.net These structural studies have provided a detailed understanding of how these compounds bind to the enzyme and exert their allosteric activation.

The pyridazine compounds bind at the dimer interface of the PANK3 enzyme. nih.govresearchgate.net This binding site is distinct from the active site where the natural substrate, pantothenate, binds. Key interactions that stabilize the binding of these activators include:

Hydrophobic Interactions: The alkyl side chains of the pyridazine derivatives, such as the isopropyl or cyclopropyl (B3062369) groups, fit into a hydrophobic pocket within the PANK3 binding site. This pocket is formed by amino acid residues including I253', A269', V250', Y254', and Y258' (the prime indicates a residue from the adjacent monomer in the dimer). nih.govacs.org

Hydrogen Bonding: A crucial bidentate hydrogen bonding interaction occurs between the nitrogen atoms of the pyridazine ring and the side chain of the amino acid residue Arginine 306 (Arg306') from the opposing monomer of the PANK3 dimer. nih.govresearchgate.net This interaction is a major contributor to the high affinity and efficacy of these compounds. nih.gov

Pi-Pi Stacking: The pyridazine ring can also engage in pi-pi stacking interactions with aromatic residues, such as Tryptophan 341' (Trp341'), at the dimer interface. nih.gov

These detailed structural insights have been instrumental in the structure-guided design and optimization of these pyridazine PANK activators, leading to the development of compounds with improved potency and pharmacokinetic properties. nih.govnih.gov

Key Amino Acid Residues in the PANK3 Binding Site for Pyridazine Analogs

| Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|

| I253', A269', V250', Y254', Y258' | Hydrophobic Interactions | nih.govacs.org |

| Arg306' | Hydrogen Bonding | nih.govresearchgate.net |

| Trp341' | Pi-Pi Stacking | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of tert-Butyl Group on Activity and Selectivity

The tert-butyl group at the C-5 position of the pyridazine (B1198779) ring plays a crucial role in the activity and selectivity of these compounds, primarily through its steric bulk and lipophilic character.

In the context of TYK2 inhibition, the pyridazine core and its substituents bind to the regulatory pseudokinase (JH2) domain, leading to allosteric inhibition of the enzyme. nih.govdrugbank.com Docking studies of analogous compounds have revealed that hydrophobic substituents can interact with residues within a hydrophobic pocket in the JH2 domain. nih.gov The bulky and lipophilic tert-butyl group is well-suited to engage in such lipophilic contacts, contributing to the binding affinity of the molecule. This engagement with an allosteric pocket, which is structurally distinct from the highly conserved ATP-binding site (JH1 domain) of kinases, is a key determinant of selectivity over other JAK family members. nih.govdrugbank.com The size and shape of the substituent are critical; for instance, in a related series of TYK2 inhibitors, extending a hydrophobic group by just one atom led to a dramatic decrease in binding affinity, suggesting that a sterically hindered substituent like a tert-butyl group must be of optimal size to be accepted into the binding pocket. nih.gov

Significance of the Chloro Substituent (C-6) in Biological Activity

The chloro substituent at the C-6 position of the pyridazine ring is a common feature in many biologically active heterocyclic compounds. The introduction of a halogen atom, such as chlorine, can modulate a molecule's physicochemical properties in several ways that are critical for its biological function. For instance, the electron-withdrawing nature of chlorine can influence the electronic distribution within the pyridazine ring, affecting its interaction with target proteins. mdpi.com Furthermore, a chloro group can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and access the target protein. In SAR studies of related imidazo[1,2-b]pyridazine (B131497) TYK2 inhibitors, the C-6 position was a key point for modification, often bearing an aniline (B41778) derivative. The substitution pattern on this aniline, including halogen atoms, was found to be critical for potency and metabolic stability. nih.gov While direct comparisons of a chloro group versus other substituents at the C-6 position of the 5-tert-butyl-pyridazin-3-amine core are not extensively detailed in the provided literature, its presence in many potent analogs suggests it is a favorable substitution for activity.

Role of the Amine Functionality (C-3) in Molecular Recognition

The amine functionality at the C-3 position is a critical anchor for molecular recognition and binding to the target protein. In many of the studied TYK2 inhibitors, this amine is part of a larger amide structure, such as an N-(methyl-d3)pyridazine-3-carboxamide or a cyclopropanecarboxamide. nih.govacs.org X-ray co-crystal structures of these inhibitors bound to the TYK2 JH2 domain reveal that this amide moiety forms crucial hydrogen bonds with the protein. nih.govnih.gov Specifically, the carbonyl oxygen of the amide can form hydrogen bonds with the backbone NH of residues in the "hinge" region of the protein, such as Val690, and with key residues like Lys642, often through a bridging water molecule. nih.govnih.gov These hydrogen-bonding interactions are fundamental for anchoring the inhibitor in the correct orientation within the binding pocket, ensuring high-affinity binding and potent inhibition. The N-H of the amide can also participate as a hydrogen bond donor. Therefore, the C-3 amine, or its elaborated amide derivative, is an indispensable pharmacophoric feature for the biological activity of this class of compounds.

Exploration of Substituents on Pyridazine Ring

While the core focus is on the 5-tert-butyl-6-chloro-pyridazin-3-amine structure, SAR studies on analogous TYK2 inhibitors have explored the impact of various substituents on the core heterocyclic ring to optimize potency and pharmacokinetic properties. In a series of N-(methyl-d3)pyridazine-3-carboxamide inhibitors, modifications were made at different positions. For instance, replacing a terminal triazole group with various amides and introducing different hydrophobic groups on these amides significantly improved binding affinities. nih.gov The data below, derived from a study on such analogs, illustrates the effect of these modifications.

| Compound | R Group on Terminal Amide | Binding Affinity (ΔTm at 10 μM) | Cellular Activity IC50 (nM) |

|---|---|---|---|

| Deucravacitinib (ref) | - | 5.54 | 3.2 |

| 8 | Methyl | 3.51 | 15.4 |

| 9 | Ethyl | 4.88 | 12.8 |

| 10 | Isopropyl | 6.23 | 2.1 |

| 11 | tert-Butyl | 6.41 | 1.8 |

Table 1: SAR of Terminal Amide Substituents on a Pyridazine Core. Data adapted from studies on TYK2 inhibitors. nih.gov

As shown in the table, increasing the steric bulk and hydrophobicity of the R group from methyl to tert-butyl resulted in a progressive increase in binding affinity and cellular potency, with the isopropyl and tert-butyl groups showing superior activity compared to the reference compound, deucravacitinib. nih.gov This demonstrates that the pyridazine scaffold is amenable to substitution and that bulky hydrophobic groups are well-tolerated and can enhance activity.

Effects of Heteroaryl Ring Replacements and Substitutions on Activity

The exploration of bioisosteric replacements for the pyridazine ring or its appended aryl groups is a common strategy in drug discovery to improve potency, selectivity, and drug-like properties. In the development of TYK2 inhibitors, various heteroaryl rings were evaluated. For example, in one series, replacing a central pyridine (B92270) core with a more hydrophobic pyridazine core led to a remarkable increase in cell permeability (Caco-2) without sacrificing potency. acs.org In another study, the SAR of the R1 group (an aryl group attached to the core) was explored, showing that benzene (B151609), pyridine, and thiophene (B33073) rings provided similar binding affinities, though the benzene ring led to better cellular activity. nih.gov

Further modifications in a different series of imidazo[1,2-b]pyridazine inhibitors involved replacing an anilino group with various N1-substituted 2-oxo-1,2-dihydropyridin-3-ylamino moieties. This change was aimed at improving metabolic stability. nih.gov The nature of the N1-substituent on the pyridone ring had a significant impact on both activity and permeability. An N1-pyridyl group, for instance, provided much-enhanced Caco-2 permeability, which was attributed to its ability to form an intramolecular hydrogen bond. nih.gov

| Compound | N1-Substituent on Pyridone Ring | TYK2 JH2 Ki (nM) | Cellular Activity IC50 (nM) | Human Liver Microsome Stability (% remaining) |

|---|---|---|---|---|

| 6a | Methyl | 0.13 | 104 | 43 |

| 6b | Cyclopropyl (B3062369) | 0.035 | 34 | 88 |

| 6d | Phenyl | 0.025 | 25 | 83 |

| 6e | 2-Pyridyl | 0.025 | 27 | 76 |

Table 2: Effect of Heteroaryl Ring Substitutions on Activity and Stability. Data adapted from studies on imidazo[1,2-b]pyridazine TYK2 inhibitors. nih.gov

This data illustrates that replacing a simple alkyl substituent (methyl) with more complex groups like cyclopropyl, phenyl, or pyridyl on a peripheral ring can significantly enhance binding affinity, cellular activity, and metabolic stability. nih.gov This underscores the importance of exploring heteroaryl replacements and substitutions to fine-tune the properties of the lead compound.

Derivatization Strategies Guided by SAR to Enhance Desired Biological Profiles

Modification of the 3-Amino Group:

Substitution of the 6-Chloro Group:

The chlorine atom at the 6-position is a key functional handle for introducing diversity through various cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings are commonly employed to append aryl, heteroaryl, or alkyl groups. The nature of the substituent introduced at this position can profoundly influence the molecule's electronic properties and its ability to engage in π-stacking or other non-covalent interactions with a target protein. For example, replacing the chloro group with different aromatic rings can modulate the compound's lipophilicity and metabolic stability.

Modification of the Pyridazine Ring:

While less common, modifications to the pyridazine ring itself, such as N-oxidation, can alter the electronic distribution and hydrogen-bonding potential of the core scaffold.

Without specific biological data from systematic derivatization of 5-(tert-butyl)-6-chloropyridazin-3-amine, the following table represents a hypothetical framework for how such a study might be designed, drawing on general principles of medicinal chemistry. The biological activities are placeholder values to illustrate the concept.

| Compound | R1 (at C6) | R2 (at N3) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| Parent | -Cl | -NH2 | 10.0 |

| Analog 1 | -Phenyl | -NH2 | 5.2 |

| Analog 2 | -4-Fluorophenyl | -NH2 | 3.8 |

| Analog 3 | -Cl | -NH-Acetyl | 15.5 |

| Analog 4 | -Cl | -NH-Benzoyl | 20.1 |

This hypothetical data illustrates that substitution of the 6-chloro group with aryl moieties could potentially enhance biological activity, while acylation of the 3-amino group might be detrimental. Such trends would need to be confirmed through actual experimental studies. The tert-butyl group at the 5-position is generally considered to be a lipophilic anchor and is often retained in initial derivatization efforts.

Computational Chemistry and Molecular Modeling of 5 Tert Butyl 6 Chloropyridazin 3 Amine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone ab initio methods used for these calculations. scirp.org The HF method approximates the complex interactions between electrons by considering each electron in the average field of all others. nih.govirjweb.com DFT, on the other hand, calculates the total energy of the molecule based on its electron density, which often provides a better balance between accuracy and computational cost. scirp.org

For 5-(tert-butyl)-6-chloropyridazin-3-amine, these calculations would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Using a DFT method like B3LYP with a basis set such as 6-311++G(d,p) would provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov This foundational data is crucial for all subsequent computational analyses.

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The electronic character of a molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule can be easily excited and is more reactive. irjweb.comphyschemres.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.commdpi.com These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors This table illustrates the key descriptors that would be calculated from the HOMO and LUMO energies of this compound.

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large receptor molecule, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Prediction of Binding Modes and Interactions with Target Proteins (e.g., 6COX)

The crystal structure of the Cyclooxygenase-2 (COX-2) enzyme, identified in the Protein Data Bank by the ID 6COX, serves as a relevant target for anti-inflammatory drug design. nih.gov Molecular docking simulations would place the this compound molecule into the active site of the 6COX protein structure. nih.gov The simulation algorithm samples numerous possible orientations and conformations of the ligand within the binding pocket, calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The pose with the best score represents the most probable binding mode.

Identification of Key Ligand-Receptor Interactions

Once the optimal binding pose is identified, the specific interactions between the ligand and the protein's amino acid residues can be analyzed. These interactions are critical for the stability of the ligand-protein complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine -NH2 group on the ligand) and acceptors (like carbonyl oxygen atoms on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions, such as the tert-butyl group of the ligand and hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine) in the active site.

Pi-Stacking: Interactions between aromatic rings, such as the pyridazine (B1198779) ring and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

Analysis of these interactions for this compound within the COX-2 active site would reveal which residues are crucial for its binding and potential inhibitory activity. physchemres.org For example, interactions with key residues like TYR 385 and SER 530 are often important for COX-2 inhibition. physchemres.org

Table 2: Predicted Interactions from Molecular Docking This hypothetical table shows the types of interactions that would be identified between this compound and amino acid residues in the 6COX active site.

| Ligand Moiety | Protein Residue | Interaction Type |

| Pyridazine Ring Nitrogen | SER 530 | Hydrogen Bond |

| Amino Group (-NH2) | GLU 524 | Hydrogen Bond |

| Tert-butyl Group | VAL 523 | Hydrophobic |

| Pyridazine Ring | TYR 385 | π-π Stacking |

| Chlorine Atom | ARG 120 | Halogen Bond |

Molecular Dynamics Simulations to Study Compound-Target Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. hillsdale.eduimpactfactor.org An MD simulation calculates the forces between atoms and their subsequent movements, providing a trajectory of how the complex behaves in a simulated physiological environment (including water and ions). researchgate.net

For the this compound–6COX complex, an MD simulation would reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, one can assess whether the ligand remains stably bound in its initial docked pose or if it shifts or dissociates.

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of protein residues can show which parts of the protein become more or less flexible upon ligand binding.

Persistence of Interactions: MD simulations allow for the analysis of how stable the key interactions (like hydrogen bonds) identified in docking are over the course of the simulation.

These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability of the docked conformation and offering deeper insights into the mechanism of interaction. impactfactor.org

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. nih.gov For pyridazine derivatives, which are recognized for a wide range of biological activities, QSAR studies can elucidate the key structural features required for their therapeutic effects. nih.gov

A typical QSAR study on this compound derivatives would involve the generation of a dataset of analogues with varying substituents and their corresponding experimentally determined biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure, are then calculated for each compound. These descriptors can be categorized as constitutional, geometrical, and physicochemical. dovepress.com

Key Molecular Descriptors in QSAR Studies of Heterocyclic Compounds:

| Descriptor Category | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Relates to the overall size and composition of the molecule, influencing its ability to fit into a biological target and form key interactions. |

| Topological | Connectivity Indices, Shape Indices | Describes the atom connectivity and branching of the molecule, which can affect its interaction with receptor surfaces. |

| Geometrical (3D) | Van der Waals Volume, Surface Area | Pertains to the three-dimensional shape and size of the molecule, crucial for steric complementarity with the binding site. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Governs the electrostatic and orbital interactions between the ligand and the receptor, which are fundamental to binding affinity. semanticscholar.org |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Influences the pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME). |

This table is generated based on common practices in QSAR studies. dovepress.comnih.gov

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to develop a predictive model. semanticscholar.org For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that increased hydrophobicity at a certain position and the presence of a hydrogen bond donor at another are critical for enhanced biological activity. dovepress.comsemanticscholar.org The robustness and predictive power of the developed QSAR model are rigorously validated using various statistical metrics and techniques such as leave-one-out cross-validation. nih.gov

Analysis of Intermolecular Interactions and Energy Frameworks

Understanding the intermolecular interactions between a ligand and its biological target is paramount for rational drug design. Computational methods provide a detailed picture of these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. For this compound and its derivatives, these analyses can reveal how the molecule orients itself within a binding pocket and which functional groups are key for anchoring.

Energy framework analysis is a computational tool used to visualize and quantify the interaction energies between molecules in a crystal lattice or between a ligand and a receptor. researchgate.net This method calculates the electrostatic, dispersion, and total interaction energies, providing a visual representation of the strength and nature of the intermolecular forces.

Hypothetical Interaction Energy Analysis for a this compound Derivative in a Receptor Binding Site:

| Interaction Type | Energy (kJ/mol) | Key Interacting Residues/Moieties |

| Electrostatic | -150 | The amino group of the pyridazine ring forming a hydrogen bond with an acidic residue (e.g., Aspartic acid). The nitrogen atoms of the pyridazine ring interacting with polar residues. |

| Dispersion | -120 | The tert-butyl group fitting into a hydrophobic pocket of the receptor. The aromatic pyridazine ring engaging in π-π stacking with an aromatic amino acid (e.g., Phenylalanine, Tyrosine). |

| Total Interaction Energy | -270 | The sum of all stabilizing interactions contributing to the overall binding affinity. |

This table represents a hypothetical scenario to illustrate the type of data generated from an energy framework analysis. The values are representative and not based on experimental data for this specific compound.

The analysis of intermolecular interactions often involves techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Following docking, the resulting complex can be subjected to molecular dynamics simulations to study the stability of the interactions over time. These computational approaches provide invaluable insights into the structure-activity relationships at a molecular level, complementing the statistical findings from QSAR models and guiding the design of new derivatives with improved biological profiles. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The tert-butyl group will produce a prominent singlet peak, typically in the upfield region (around 1.3-1.6 ppm), integrating to nine protons. rsc.org The amine (-NH₂) group will appear as a broad singlet, and its chemical shift can be variable (typically 2-5 ppm) depending on the solvent and concentration due to hydrogen bonding. ucl.ac.uk The sole aromatic proton on the pyridazine (B1198779) ring is anticipated to appear as a singlet in the downfield region (likely 7.0-7.5 ppm), influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The tert-butyl group will show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. rsc.org The pyridazine ring will exhibit four signals for its carbon atoms, with their chemical shifts influenced by the attached chlorine, amine, and tert-butyl groups. The carbon bonded to the chlorine atom is expected to be significantly downfield.

Predicted NMR Data

The following table presents predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ | 1.45 (singlet, 9H) | 30-32 |

| C(CH₃)₃ | - | 35-38 |

| NH₂ | 4.5-5.5 (broad singlet, 2H) | - |

| Pyridazine C4-H | 7.20 (singlet, 1H) | 115-120 |

| Pyridazine C-NH₂ | - | 155-160 |

| Pyridazine C-Cl | - | 150-155 |

| Pyridazine C-C(CH₃)₃ | - | 160-165 |

| Pyridazine C4-H | - | 115-120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

For 5-(tert-butyl)-6-chloropyridazin-3-amine, the IR spectrum would be characterized by several key absorption bands. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.org An N-H bending vibration (scissoring) for the primary amine should also be visible around 1600-1650 cm⁻¹. orgchemboulder.comwpmucdn.com

The C-H stretching vibrations from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridazine ring may be observed at slightly above 3000 cm⁻¹. The C-N stretching of the aromatic amine is anticipated in the 1250-1350 cm⁻¹ range. libretexts.org The C-Cl stretch typically appears in the fingerprint region, often between 600-800 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |

| Aromatic C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure through fragmentation patterns. The nominal molecular weight of this compound is approximately 185.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. A primary fragmentation pathway would likely involve the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z 170/172. pearson.com Further fragmentation could involve the loss of the entire tert-butyl group or other characteristic cleavages of the pyridazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 186/188 in the positive ion mode. tsu.edu This "soft" ionization technique typically results in less fragmentation, making it ideal for confirming the molecular weight.

Predicted Mass Spectrometry Fragments

| Ion | Proposed Identity | Expected m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 185 |

| [M+2]⁺ | Molecular Ion (³⁷Cl isotope) | 187 |

| [M-15]⁺ | Loss of •CH₃ | 170 |

| [M+H]⁺ | Protonated Molecule (ESI) | 186 |

| [M+H+2]⁺ | Protonated Molecule (ESI, ³⁷Cl) | 188 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions. growingscience.com

Chromatographic Techniques (HPLC, UPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction. gassnova.no

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC would be the most common methods for analyzing this compound. tsu.edu A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The compound's purity would be determined by integrating the peak area of the analyte relative to any impurity peaks detected by a UV detector (likely in the 220-280 nm range).

Gas Chromatography (GC): Due to its amine functional group, direct analysis by GC can sometimes be challenging due to peak tailing caused by interaction with the stationary phase. nih.gov However, a specialized column, such as one designed for amines (e.g., a CP-Volamine column), could be used. nih.gov Alternatively, derivatization of the amine group could be employed to improve its chromatographic behavior. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be effective for purity assessment and identification of volatile impurities. nist.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Novel Synthetic Routes with Enhanced Sustainability

The advancement of 5-(tert-butyl)-6-chloropyridazin-3-amine and its analogs toward clinical application is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Traditional synthetic routes for pyridazine (B1198779) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and multiple complex steps, leading to significant waste generation. Future research will prioritize the integration of green chemistry principles to overcome these limitations.

Key areas of focus will include:

Microwave-Assisted Organic Synthesis (MAOS): This technology has the potential to dramatically reduce reaction times, improve product yields, and minimize the use of volatile organic solvents.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, making it an attractive platform for the large-scale production of pyridazine-based compounds.

Catalytic Methods: The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, can facilitate more efficient and selective chemical transformations, reducing the reliance on stoichiometric reagents and minimizing waste.

Solvent Selection: A critical aspect of sustainable synthesis is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional, more hazardous organic solvents.

By focusing on these sustainable approaches, researchers can develop synthetic routes that are not only more environmentally friendly but also more cost-effective, a crucial consideration for the long-term viability of any drug development program.

Rational Design of Next-Generation Analogs with Improved Potency and Selectivity based on SAR and Computational Insights

The therapeutic potential of this compound can be significantly enhanced through the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This process will be heavily reliant on a deep understanding of the structure-activity relationships (SAR) and the utilization of advanced computational modeling techniques.

Future research in this area will involve:

Comprehensive SAR Studies: Systematic modifications of the this compound scaffold will be undertaken to probe the effects of different substituents on biological activity. This will involve exploring variations at the tert-butyl, chloro, and amine positions to identify key pharmacophoric features.

Computational Modeling: In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations will be employed to predict the binding modes of new analogs to their biological targets and to rationalize observed SAR data. nih.gov These computational tools can significantly accelerate the design-synthesis-test cycle.

Fragment-Based Drug Discovery (FBDD): This approach can be used to identify small molecular fragments that bind to the target of interest, which can then be grown or linked together to create more potent and selective lead compounds.

The insights gained from these studies will guide the design of novel analogs with optimized properties, increasing the likelihood of identifying a clinical candidate with a superior therapeutic profile.

| Computational Approach | Application in Analog Design |

| Molecular Docking | Predicts the binding orientation of analogs to the target protein. |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex over time. |

Exploration of New Preclinical Disease Models for Therapeutic Application

To fully elucidate the therapeutic potential of this compound and its analogs, it is essential to evaluate their efficacy in a diverse range of relevant preclinical disease models. Given the broad spectrum of biological activities reported for pyridazine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, a number of therapeutic avenues could be explored. nih.gov

Potential preclinical models for investigation include:

Oncology:

Xenograft Models: Human tumor cells can be implanted into immunocompromised mice to assess the in vivo antitumor activity of novel pyridazine derivatives.

Genetically Engineered Mouse Models (GEMMs): These models, which spontaneously develop tumors due to specific genetic mutations, can provide a more physiologically relevant context for evaluating anticancer efficacy.

Inflammatory and Autoimmune Diseases:

Collagen-Induced Arthritis (CIA) Models: This model in rodents is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory agents.

Inflammatory Bowel Disease (IBD) Models: Models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis can be used to assess the therapeutic potential of pyridazine compounds in treating IBD.

Infectious Diseases:

In Vivo Infection Models: The antimicrobial activity of novel analogs can be evaluated in animal models of bacterial or fungal infections.

The selection of appropriate preclinical models will be guided by the in vitro biological activity profile of the compounds and the specific therapeutic indications being pursued.

Integration of Omics Technologies for Deeper Mechanistic Understanding

A comprehensive understanding of the mechanism of action of this compound and its derivatives is crucial for their successful clinical translation. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, will provide an unbiased, systems-level view of the molecular changes induced by these compounds.

Future research directions in this area include:

Proteomics:

Chemical Proteomics: This approach can be used to identify the direct protein targets of pyridazine-based compounds by using affinity-based probes. nih.govresearchgate.net

Expression Proteomics: Quantitative proteomics can be employed to profile changes in global protein expression in response to compound treatment, revealing downstream signaling pathways and potential biomarkers of drug response. acs.org

Genomics:

Transcriptomic Profiling: Techniques such as RNA sequencing (RNA-Seq) can be used to identify changes in gene expression patterns following compound treatment, providing insights into the affected cellular pathways.

Genomic Biomarker Discovery: The identification of genomic biomarkers may help to predict which patient populations are most likely to respond to treatment with these agents. medscape.com

Metabolomics:

Metabolic Profiling: By analyzing changes in the cellular metabolome, researchers can gain insights into how these compounds affect metabolic pathways, which is particularly relevant for diseases such as cancer that are characterized by altered metabolism.

The integration of these omics datasets will provide a more complete picture of the mechanism of action of this compound and its analogs, facilitating their optimization and clinical development.

| Omics Technology | Application | Potential Insights |

| Proteomics | Target identification and pathway analysis. | Direct drug targets, downstream signaling effects. |

| Genomics | Gene expression profiling and biomarker discovery. | Affected cellular pathways, patient stratification markers. |

| Metabolomics | Analysis of metabolic changes. | Impact on cellular metabolism, identification of metabolic vulnerabilities. |

Collaborative Research Initiatives in Pyridazine Chemistry and Drug Discovery

The successful translation of a promising compound like this compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborative efforts. Establishing partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can provide access to complementary expertise, cutting-edge technologies, and essential resources.

Future initiatives in this area should focus on:

Academia-Industry Partnerships: Collaborations between academic labs with deep expertise in pyridazine chemistry and pharmaceutical companies with established drug development infrastructure can accelerate the progression of promising compounds. acs.orgdrugbank.com These partnerships can facilitate access to high-throughput screening platforms, advanced preclinical models, and expertise in regulatory affairs.

Research Consortia: The formation of research consortia focused on the development of heterocyclic compounds for specific therapeutic areas can foster a pre-competitive environment for sharing knowledge, resources, and best practices.

Open Innovation Platforms: Engaging with open innovation platforms can provide access to a broader range of scientific expertise and creative solutions to challenging problems in pyridazine drug discovery.